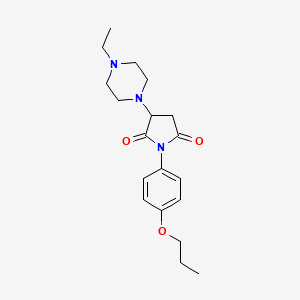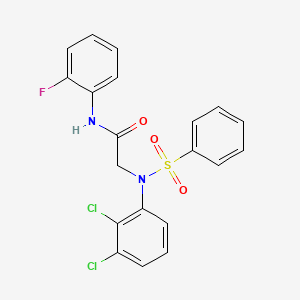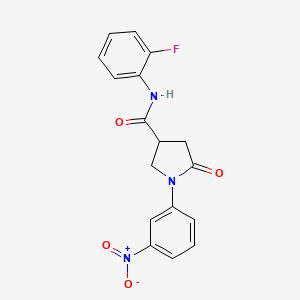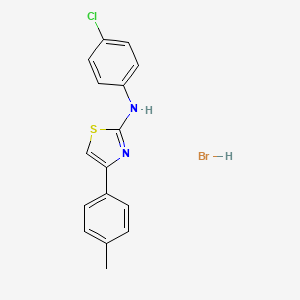
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as Tandospirone, is a drug that belongs to the class of azapirones. It was first synthesized in 1981 by Fujisawa Pharmaceutical Co. Ltd. in Japan. Tandospirone has been approved for use in Japan and China for the treatment of anxiety disorders. It has been found to be effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder.
作用機序
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a partial agonist at the 5-HT1A receptor. It binds to the receptor and activates it to a lesser extent than full agonists. This results in an increase in serotonin levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to increase the activity of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. This compound has been shown to increase the expression of BDNF in the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a useful tool for studying the role of the 5-HT1A receptor in anxiety and depression. It has been found to be effective in animal models of anxiety and depression, and its mechanism of action is well understood. However, like all drugs, this compound has limitations. It is not effective in all patients with anxiety disorders, and its effects may be limited by individual differences in receptor expression and function.
将来の方向性
There are several areas of research that could be explored with 3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and it may have potential as a therapeutic agent for cognitive disorders. Another area of research is in the development of new drugs that target the 5-HT1A receptor. This compound is a useful tool for studying the receptor, and it may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, this compound could be studied in combination with other drugs to improve its efficacy in the treatment of anxiety and depression.
合成法
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is synthesized by reacting 4-propoxybenzaldehyde with 4-ethyl-1-piperazinecarboxylic acid in the presence of a reducing agent. The resulting product is then cyclized with phosgene to form the pyrrolidinedione ring. The final product is then purified and isolated.
科学的研究の応用
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-aggressive effects. This compound has also been shown to improve cognitive function and memory in animal models. It has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-13-25-16-7-5-15(6-8-16)22-18(23)14-17(19(22)24)21-11-9-20(4-2)10-12-21/h5-8,17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMDRSGPOWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386968 |
Source


|
| Record name | 3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-81-0 |
Source


|
| Record name | 3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)

![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)